[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

Catalog No.
S540502
CAS No.
M.F
C18H23N5O9P2
M. Wt
515.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-...

Product Name

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

Molecular Formula

C18H23N5O9P2

Molecular Weight

515.4 g/mol

InChI

InChI=1S/C18H23N5O9P2/c24-14-12(7-31-34(29,30)10-33(26,27)28)32-18(15(14)25)23-9-22-13-16(20-8-21-17(13)23)19-6-11-4-2-1-3-5-11/h1-5,8-9,12,14-15,18,24-25H,6-7,10H2,(H,29,30)(H,19,20,21)(H2,26,27,28)/t12-,14-,15-,18-/m1/s1

InChI Key

DMBYYIJBPDWQFF-SCFUHWHPSA-N

SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

PSB-12379; PSB 12379; PSB12379; PSB-12379 disodium; N6-Benzyl-α,β-methyleneadenosine 5'-diphosphate disodium salt.

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O

Description

The exact mass of the compound PSB-12379 disodium is 515.0971 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound [[ (2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid is a complex organic molecule that features a purine derivative linked to a sugar moiety and a phosphonic acid group. Its structure indicates potential for significant biological activity due to the presence of multiple functional groups, including hydroxyl, methoxy, and phosphoryl groups. These features suggest that the compound may interact with various biological targets, potentially influencing metabolic pathways or cellular signaling mechanisms.

  • PSB-12379 disodium acts as a selective inhibitor of CD73, an enzyme found on the outer surface of cells [].
  • CD73 is involved in the breakdown of adenosine monophosphate (AMP) into adenosine [].
  • By inhibiting CD73, PSB-12379 disodium can elevate adenosine levels in the local environment [].
  • This modulation of adenosine levels is the focus of scientific research on PSB-12379 disodium [, ].
  • Scientific literature on PSB-12379 disodium is primarily focused on its use in controlled laboratory settings [, , ].
  • Safety information for human exposure or environmental impact is not available in scientific research papers [, , ].
  • Always handle and dispose of research chemicals according to safety protocols and following the instructions provided by the supplier.

Ecto-5'-Nucleotidase (CD73) Inhibitor

PSB-12379 disodium is a small molecule studied for its potential to inhibit an enzyme called Ecto-5'-nucleotidase, also known as CD73. CD73 is found on the outer surface of cells in various tissues throughout the body.

Studies have shown that PSB-12379 disodium binds to CD73 with high affinity, blocking its activity []. This enzyme is involved in the breakdown of adenosine monophosphate (AMP) into adenosine. By inhibiting CD73, PSB-12379 disodium may affect the levels of adenosine in the body.

Adenosine and its Potential Functions

Adenosine is a signaling molecule that interacts with cell surface receptors. It plays a role in various biological processes, including regulating blood flow, suppressing inflammation, and inhibiting platelet activity [, , ].

Relevant to biological systems:

  • Phosphorylation Reactions: The phosphoryl group can donate phosphate to other molecules, facilitating energy transfer processes.
  • Hydrolysis: The phosphonic acid moiety may undergo hydrolysis, releasing inorganic phosphate and altering its biological activity.
  • Enzymatic Reactions: It may serve as a substrate or inhibitor in enzyme-catalyzed reactions, particularly those involving kinases or phosphatases due to its structural similarities to nucleotide analogs

    The biological activity of this compound is anticipated to be diverse due to its structural complexity. It may exhibit:

    • Antiviral Activity: Compounds with purine structures often show activity against viral infections by mimicking nucleotides.
    • Anticancer Properties: The ability to interfere with cellular signaling pathways could position it as a candidate for cancer therapy.
    • Enzyme Inhibition: The compound may inhibit specific enzymes involved in nucleotide metabolism, affecting cell proliferation and survival .

Synthesis of this compound could involve several steps:

  • Synthesis of the Sugar Moiety: Starting from commercially available sugars, modifications such as hydroxylation and methoxylation can be performed.
  • Formation of the Purine Base: The benzylamino group can be introduced onto a purine scaffold through amination reactions.
  • Phosphonylation: The final step would involve attaching the phosphonic acid group via nucleophilic substitution reactions on suitable precursors.
  • Purification: Techniques such as chromatography may be employed to isolate the desired product from reaction mixtures .

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a potential antiviral or anticancer agent, it could be developed into therapeutic drugs.
  • Biochemical Research: It may serve as a tool in studying metabolic pathways or enzyme functions due to its structural similarities with natural substrates.
  • Agricultural Chemistry: If found effective against plant pathogens, it could be formulated into agricultural products .

Interaction studies are crucial for understanding how this compound behaves biologically:

  • Target Identification: Using techniques like affinity chromatography or mass spectrometry to identify specific proteins that bind the compound.
  • Mechanism of Action Studies: Investigating how the compound influences cellular pathways or enzyme activities through in vitro assays.
  • Toxicity Assessments: Evaluating the safety profile in various cell lines and animal models to understand potential side effects .

Several compounds share structural features with this molecule. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
AcyclovirPurine analogAntiviral
TenofovirNucleotide analogAntiretroviral
RibavirinPurine derivativeBroad-spectrum antiviral

Uniqueness

The unique aspect of the compound lies in its combination of a purine base with a sugar and phosphonic acid moiety, which may enhance its binding affinity and specificity towards biological targets compared to simpler analogs like acyclovir or tenofovir. This structural complexity could lead to novel mechanisms of action not observed in other compounds.

Purity

>98% ((pre-dissolved in water at a concentration of 10 mM). ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

515.09710132 g/mol

Monoisotopic Mass

515.09710132 g/mol

Heavy Atom Count

34

Appearance

Colorless liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Bhattarai S, Freundlieb M, Pippel J, Meyer A, Abdelrahman A, Fiene A, Lee SY,

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